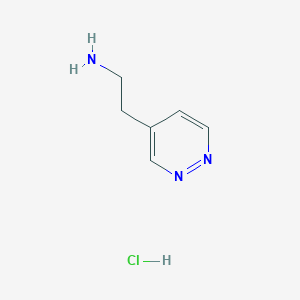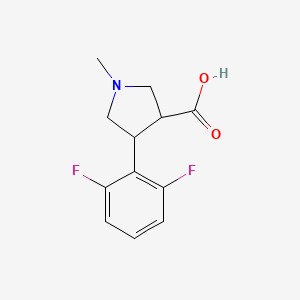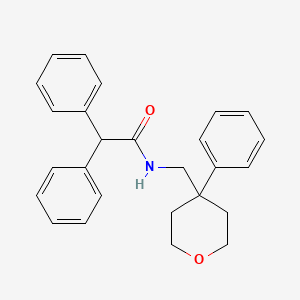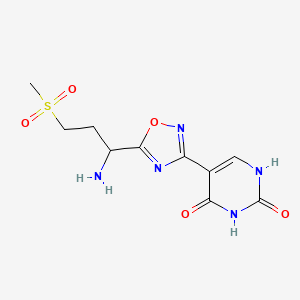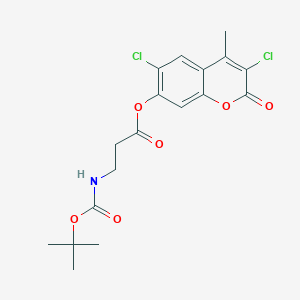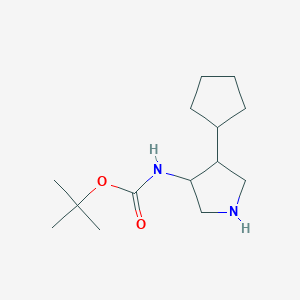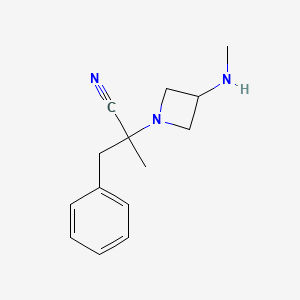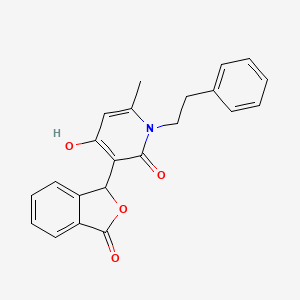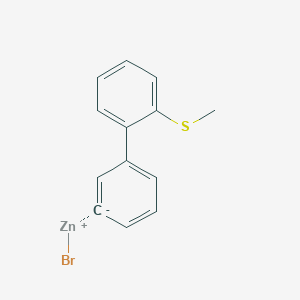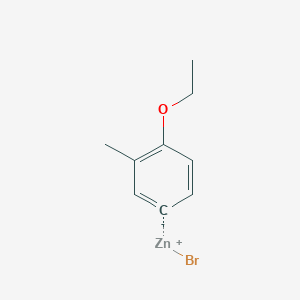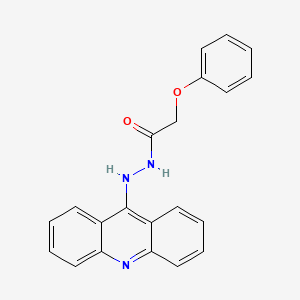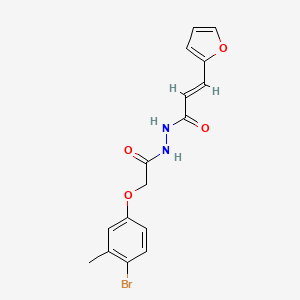
(E)-N'-(2-(4-bromo-3-methylphenoxy)acetyl)-3-(furan-2-yl)acrylohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N’-(2-(4-bromo-3-methylphenoxy)acetyl)-3-(furan-2-yl)acrylohydrazide is a synthetic organic compound that features a combination of aromatic and heterocyclic moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N’-(2-(4-bromo-3-methylphenoxy)acetyl)-3-(furan-2-yl)acrylohydrazide typically involves multiple steps:
Formation of the Phenoxyacetyl Intermediate: This step involves the reaction of 4-bromo-3-methylphenol with chloroacetic acid under basic conditions to form the phenoxyacetyl intermediate.
Hydrazide Formation: The phenoxyacetyl intermediate is then reacted with hydrazine hydrate to form the corresponding hydrazide.
Acrylohydrazide Formation: The final step involves the reaction of the hydrazide with furan-2-carbaldehyde under acidic or basic conditions to form the (E)-N’-(2-(4-bromo-3-methylphenoxy)acetyl)-3-(furan-2-yl)acrylohydrazide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(E)-N’-(2-(4-bromo-3-methylphenoxy)acetyl)-3-(furan-2-yl)acrylohydrazide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor.
Medicine: Investigation as a potential therapeutic agent for various diseases.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (E)-N’-(2-(4-bromo-3-methylphenoxy)acetyl)-3-(furan-2-yl)acrylohydrazide would depend on its specific application. For example, if used as a therapeutic agent, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways.
Comparison with Similar Compounds
Similar Compounds
- (E)-N’-(2-(4-chloro-3-methylphenoxy)acetyl)-3-(furan-2-yl)acrylohydrazide
- (E)-N’-(2-(4-fluoro-3-methylphenoxy)acetyl)-3-(furan-2-yl)acrylohydrazide
- (E)-N’-(2-(4-iodo-3-methylphenoxy)acetyl)-3-(furan-2-yl)acrylohydrazide
Comparison
Compared to its analogs, (E)-N’-(2-(4-bromo-3-methylphenoxy)acetyl)-3-(furan-2-yl)acrylohydrazide may exhibit unique properties such as different reactivity, stability, or biological activity due to the presence of the bromine atom, which can influence electronic and steric effects.
Properties
Molecular Formula |
C16H15BrN2O4 |
|---|---|
Molecular Weight |
379.20 g/mol |
IUPAC Name |
(E)-N'-[2-(4-bromo-3-methylphenoxy)acetyl]-3-(furan-2-yl)prop-2-enehydrazide |
InChI |
InChI=1S/C16H15BrN2O4/c1-11-9-13(4-6-14(11)17)23-10-16(21)19-18-15(20)7-5-12-3-2-8-22-12/h2-9H,10H2,1H3,(H,18,20)(H,19,21)/b7-5+ |
InChI Key |
JSZPQFDAQBHZQL-FNORWQNLSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)OCC(=O)NNC(=O)/C=C/C2=CC=CO2)Br |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)NNC(=O)C=CC2=CC=CO2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



